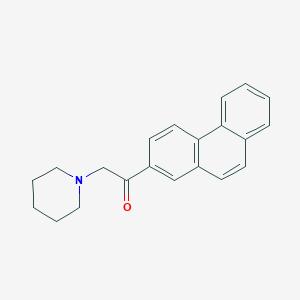
1-Phenanthren-2-yl-2-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenanthren-2-yl-2-piperidin-1-ylethanone, also known as PPE, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the central nervous system. PPE is a small molecule that can easily cross the blood-brain barrier, making it an ideal candidate for brain imaging and studying the effects of drugs on the brain.
Mechanism of Action
The mechanism of action of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is not fully understood, but it is believed to act as an agonist for the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a critical role in neuronal signaling. By binding to the sigma-1 receptor, 1-Phenanthren-2-yl-2-piperidin-1-ylethanone may modulate the activity of these channels, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
1-Phenanthren-2-yl-2-piperidin-1-ylethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior. 1-Phenanthren-2-yl-2-piperidin-1-ylethanone has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Phenanthren-2-yl-2-piperidin-1-ylethanone in lab experiments is its ability to cross the blood-brain barrier. This makes it an ideal candidate for brain imaging and studying the effects of drugs on the brain. However, 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is a relatively new compound, and its long-term effects on the brain and body are not fully understood. Additionally, the synthesis of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is a complex process that requires specialized equipment and expertise.
Future Directions
There are many potential future directions for research on 1-Phenanthren-2-yl-2-piperidin-1-ylethanone. One area of interest is the development of new treatments for drug addiction and depression. 1-Phenanthren-2-yl-2-piperidin-1-ylethanone has been shown to modulate the activity of the sigma-1 receptor, which is involved in these conditions. Additionally, 1-Phenanthren-2-yl-2-piperidin-1-ylethanone may have potential as a tool for studying the effects of drugs on the brain, including the development of new treatments for neurological disorders. Further research is needed to fully understand the potential applications of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone in scientific research.
Synthesis Methods
The synthesis of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is a multi-step process that involves the reaction of phenanthrene and piperidine with acetic anhydride and acetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
1-Phenanthren-2-yl-2-piperidin-1-ylethanone has been used extensively in scientific research as a tool for studying the central nervous system. It has been shown to bind to the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain, addiction, and depression. 1-Phenanthren-2-yl-2-piperidin-1-ylethanone has also been used to study the effects of drugs on the brain, including the development of new treatments for drug addiction and depression.
properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-phenanthren-2-yl-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C21H21NO/c23-21(15-22-12-4-1-5-13-22)18-10-11-20-17(14-18)9-8-16-6-2-3-7-19(16)20/h2-3,6-11,14H,1,4-5,12-13,15H2 |
InChI Key |
IIHRAWYUSFCROR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CCN(CC1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

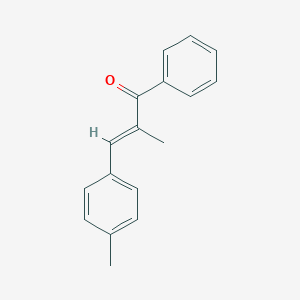
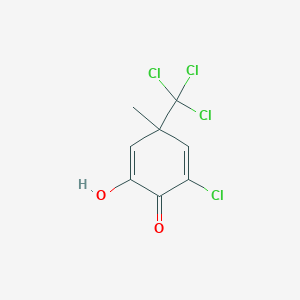

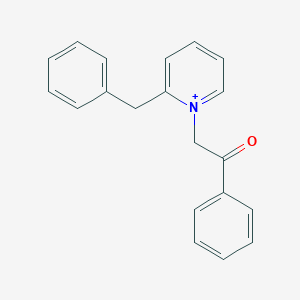
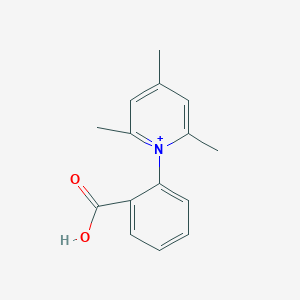
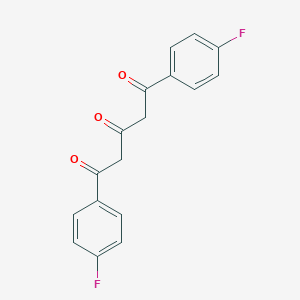
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
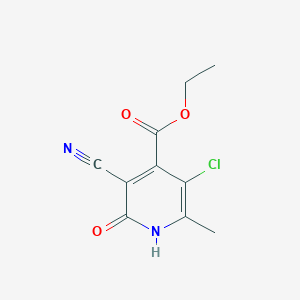
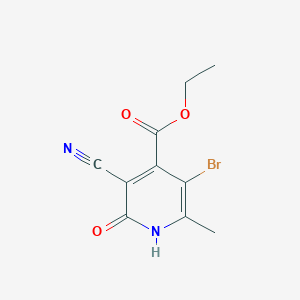
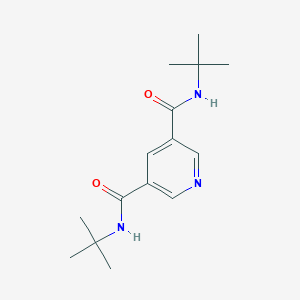
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)